

Bisandrographolide A natural product

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Compound Focus: Bisandrographolide A

CAS No.: 160498-00-0

Cat. No.: S1540882

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Chemical Identity and Source

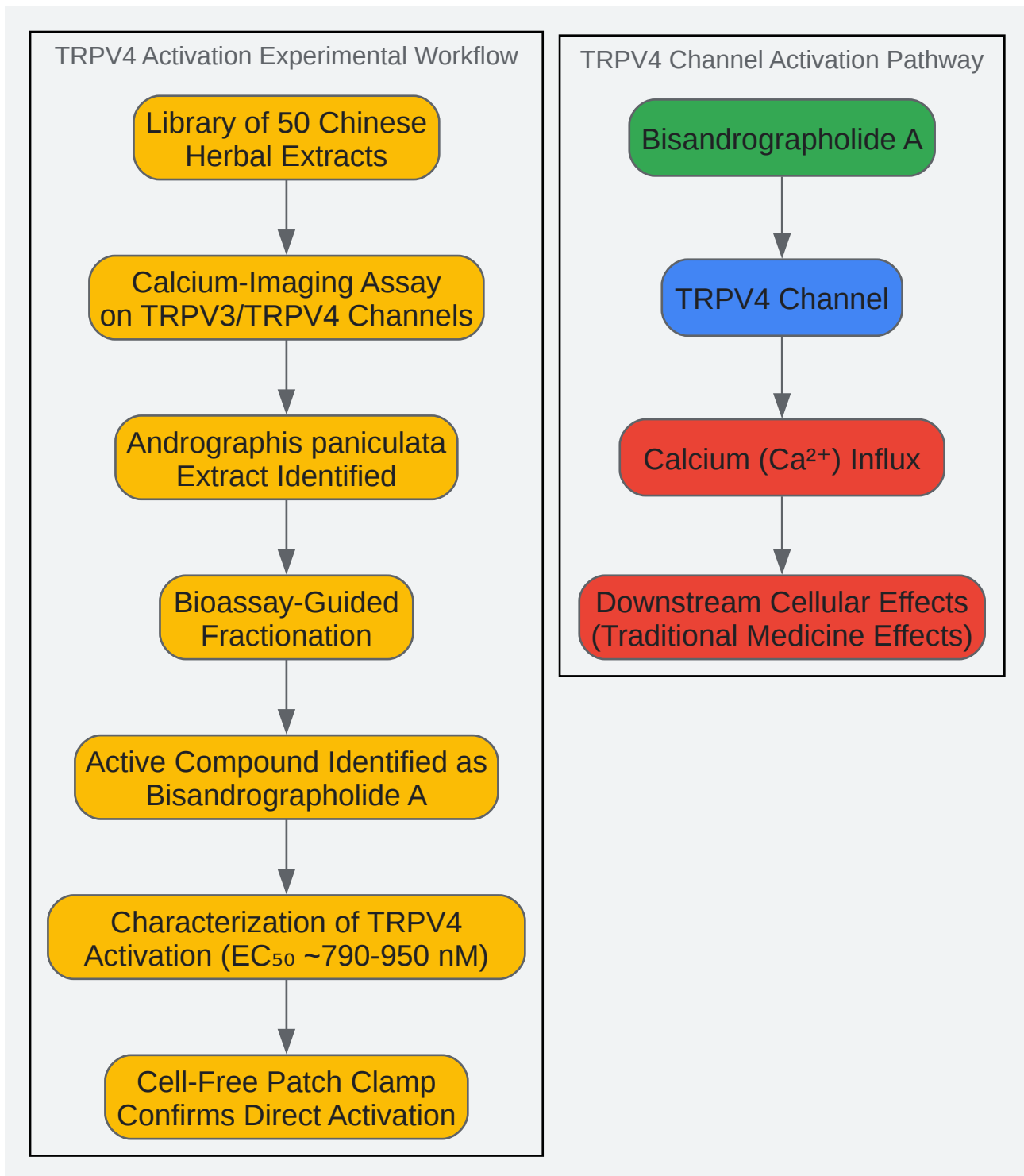
Bisandrographolide A is a **diterpenoid** natural product primarily isolated from the aerial parts of the medicinal plant *Andrographis paniculata* (Burm. f.) Nees [1] [2]. The table below summarizes its core physicochemical properties:

Property	Description
IUPAC Name	Provided in [2] (see SMILES)
CAS Number	160498-00-0 [1]
Molecular Formula	C ₄₀ H ₅₆ O ₈ [3] [1]
Molecular Weight	664.88 g/mol [1] [2]
XLogP	7.26 [3]
Hydrogen Bond Donors	4 [3]
Hydrogen Bond Acceptors	8 [3]
Topological Polar Surface Area	133.52 Å ² [3]

Property	Description
Lipinski's Rule of Five	1 violation [3]
Solubility	Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2]

Biological Activity and Mechanism

Bisandrographolide A is a specific and potent activator of the **Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel** [1]. The following diagram illustrates the signaling pathway and experimental workflow for identifying this activity:



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TRPV4 activation pathway and identification workflow.

Key experimental findings include:

- **Potency and Specificity:** **Bisandrographolide A** activates TRPV4 channels with an **EC₅₀ of 790-950 nM** in HEK293T cells overexpressing human TRPV4. It showed no activation or blockade of the closely related TRPV1, TRPV2, or TRPV3 channels, indicating high specificity [1].
- **Direct Mechanism:** Application of the compound activated TRPV4 currents in **cell-free outside-out patches**, demonstrating that it activates the channel in a **membrane-delimited manner** and does not require cytosolic second messengers [1].
- **Functional Role:** This targeted activation is suggested to underpin some of the physiological effects described for *Andrographis paniculata* in traditional medicine [1].

Analytical Methods and Quantification

While a specific protocol for **Bisandrographolide A** was not detailed in the search results, it is quantified as part of the standardization of *Andrographis paniculata* extracts. Andrographolide, its more abundant analog, is frequently used as a marker compound for quality control.

Here is a **validated RP-HPLC method for quantifying andrographolide**, which can serve as a foundation for developing an assay for **Bisandrographolide A** [4]:

Parameter	Specification
Column	Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% ortho-phosphoric acid (40:60, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	226 nm
Injection Volume	20 µL
Retention Time	~5.19 minutes (for andrographolide)
Sample Preparation	Defatting with petroleum ether, followed by methanol reflux extraction.

This method was validated for linearity, precision, accuracy, and selectivity according to ICH guidelines [4]. The structural similarity suggests **Bisandrographolide A** would be separable under similar conditions with a likely longer retention time due to its higher molecular weight and lipophilicity.

Experimental Protocols

1. Sample Preparation from Plant Material or Formulations This protocol is adapted from a method used for a polyherbal formulation [4]:

- **Defatting:** Accurately weigh 1 g of the dried, powdered plant material or formulation. Extract with 25 mL of petroleum ether (60–80 °C) at room temperature for 10 hours with occasional shaking. Filter and retain the residue.
- **Extraction of Diterpenoids:** Transfer the defatted residue to a reflux apparatus. Extract with 50 mL of methanol under reflux conditions for 3 hours. Filter the solution while hot. Repeat the extraction twice with fresh methanol.
- **Sample Preparation:** Combine all methanol extracts and make up to a final volume of 100 mL with methanol. Filter the solution through a **0.45 µm membrane filter** before HPLC injection.

2. In Vitro Assay for TRPV4 Channel Activation This cell-based calcium-imaging assay outlines the key steps for confirming the biological activity of **Bisandrographolide A** [1]:

- **Cell Culture:** Maintain HEK293T cells stably transfected with human TRPV4 cDNA. Culture immortalized mouse keratinocytes (308 cells), which endogenously express TRPV4, as a physiologically relevant model.
- **Compound Preparation:** Prepare a **10 mM stock solution** of **Bisandrographolide A** in DMSO. Further dilute in the appropriate extracellular buffer to the desired working concentrations (e.g., 100 nM to 10 µM), ensuring the final DMSO concentration is ≤0.1%.
- **Calcium Imaging:** Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Expose the cells to the compound and monitor changes in intracellular calcium ($[Ca^{2+}]_i$) in real-time using a fluorescence microscope or plate reader. A rapid increase in fluorescence indicates channel activation.
- **Data Analysis:** Calculate the EC₅₀ value by applying increasing concentrations of **Bisandrographolide A** and fitting the resulting dose-response curve of the fluorescence change.

Research Implications and Future Directions

The high specificity of **Bisandrographolide A** for TRPV4 makes it a valuable **pharmacological tool** for studying the channel's role in various physiological and pathophysiological processes, including pain sensation, osmoregulation, and inflammation [1].

Future research should focus on:

- **Lead Optimization:** Exploring the structure-activity relationship (SAR) to develop analogs with improved potency and better drug-like properties (e.g., reduced molecular weight and lipophilicity).
- **Therapeutic Application:** Investigating its efficacy in relevant *in vivo* models of diseases involving TRPV4 dysfunction.
- **Analytical Development:** Establishing a dedicated, fully validated HPLC or LC-MS/MS method for the precise quantification of **Bisandrographolide A** in complex matrices.

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References

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